Product packaging for basacid blue NB755(Cat. No.:CAS No. 104673-17-8)

basacid blue NB755

Cat. No.: B1166241
CAS No.: 104673-17-8
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Description

Basacid Blue NB755 is a synthetic chemical compound belonging to the triarylmethane dye group . It is professionally utilized as a color marker by aerial and ground herbicide spray operators in forestry applications . Its primary research value lies in its use as a tracer, allowing for the precise assessment of spray distribution and coverage during the application of formulated herbicide products . Scientific investigations have specifically studied the acute toxicity of this compound and its mixtures with formulated products of common herbicides like 2,4-D, glyphosate, and triclopyr to juvenile Pacific salmonids, highlighting its relevance in environmental toxicology and aquatic risk assessment studies . As a triarylmethane dye, it shares structural similarities with other compounds in its class, which are known for their use as colorants in various industrial and consumer products . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

104673-17-8

Molecular Formula

C15H6ClF3N2O3

Synonyms

basacid blue NB755

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Basacid Blue Nb755

Advanced Synthetic Routes for Basacid Blue NB755 and Its Precursors

The synthesis of sulfonated triphenylmethane (B1682552) dyes, the probable class for this compound, is a multi-stage process that begins with the construction of the core triphenylmethane skeleton. sci-hub.st This colorless intermediate, known as a leuco base, is subsequently oxidized to form the chromophore, and the molecule is sulfonated to ensure water solubility. sci-hub.stbritannica.com

A primary and versatile method for forming the leuco base is the aldehyde method . sci-hub.st This involves the acid-catalyzed electrophilic substitution reaction between an aromatic aldehyde and two equivalents of an N-alkylaniline or a related derivative. For instance, the synthesis of Malachite Green involves the condensation of benzaldehyde (B42025) with dimethylaniline. sci-hub.st The resulting leuco base is then oxidized to generate the colored dye. sci-hub.st

The introduction of sulfonic acid groups (—SO₃H) is the key step that defines it as an "acid dye." sci-hub.st This can be achieved either by sulfonating the aromatic amine precursors before the condensation step or by sulfonating the triphenylmethane base after its formation. google.com The use of oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid at elevated temperatures are common methods for achieving polysulfonation, which enhances water solubility over a wide pH range. google.com

More contemporary processes may utilize excess aromatic amines as a solvent during the reaction, which avoids the need to isolate intermediates. However, this can result in less pure final products containing residual starting materials. sci-hub.st

Table 1: Key Stages in a Representative Synthetic Route for Sulfonated Triphenylmethane Dyes

StageDescriptionKey ReagentsIntermediate/Product
1. Leuco Base Formation Condensation of an aromatic aldehyde with N-substituted anilines.Aromatic aldehyde (e.g., benzaldehyde), N-alkylaniline (e.g., N-ethyl-N-phenylbenzylamine), Acid catalystLeuco triphenylmethane
2. Oxidation Conversion of the colorless leuco base to the colored triphenylmethane dye.Oxidizing agent (e.g., MnO₂, H₂O₂), Catalyst (e.g., CuO/Silicotungstic acid)Triphenylmethane dye (carbinol base)
3. Sulfonation Introduction of sulfonic acid groups to impart water solubility. This may occur on precursors or the dye base.Oleum (H₂SO₄·SO₃) or Chlorosulfonic acid (ClSO₃H)Sulfonated triphenylmethane dye (Acid Dye)
4. Salt Formation Conversion of the sulfonic acid groups to their salt form (typically sodium) for stability and standardization.Base (e.g., Sodium Carbonate)Final sodium salt of the acid dye

Catalytic Systems in this compound Synthesis

The oxidation of the leuco compound to the final dye is a critical step where catalytic systems play a pivotal role. The choice of oxidant and catalyst is crucial to prevent over-oxidation, which can lead to the cleavage of alkyl groups from the amino substituents or other forms of degradation. sci-hub.st

Historically, stoichiometric oxidizing agents such as lead dioxide (PbO₂), manganese dioxide (MnO₂), or alkali dichromates were widely used. sci-hub.stgoogle.com While effective, these methods generate significant amounts of heavy metal salt residues, which are environmentally hazardous and can contaminate the final product. google.com

Modern synthetic chemistry has moved towards catalytic processes that are more efficient and environmentally benign. A variety of metal catalysts have been shown to be effective for the air oxidation of leuco bases. These include systems based on:

Vanadium and Molybdenum sci-hub.st

Palladium and Copper sci-hub.st

Cobalt and Iron complexes , often used in conjunction with an agent like chloranil. sci-hub.st

A significant advancement is the development of catalytic systems that utilize hydrogen peroxide (H₂O₂) as a clean oxidant. For example, the synthesis of Acid Blue 7 has been successfully achieved through the oxidation of its leuco acid using 30% aqueous H₂O₂ in water, catalyzed by a system of copper oxide (CuO) and silicotungstic acid. nih.gov This approach proceeds efficiently at 95 °C and eliminates the use of toxic heavy metals like lead or chromium. nih.gov

Table 2: Comparison of Oxidation Systems for Leuco Triphenylmethane Dyes

Oxidation SystemTypeOxidantAdvantagesDisadvantages
**Lead Dioxide (PbO₂) or Manganese Dioxide (MnO₂) **StoichiometricThe metal oxide itselfWell-established, effectiveGenerates heavy metal waste, product contamination sci-hub.stgoogle.com
Alkali Dichromates StoichiometricCr₂O₇²⁻High oxidation potentialHighly toxic (Cr(VI)), difficult to separate from product sci-hub.st
Vanadium/Molybdenum CatalyticAir (O₂)Catalytic turnover, reduces solid wasteMay require specific solvents and conditions sci-hub.st
CuO/Silicotungstic Acid CatalyticHydrogen Peroxide (H₂O₂)Environmentally benign (water is the byproduct), high efficiency, avoids toxic metals nih.govMay require elevated temperatures nih.gov
Chloranil Stoichiometric/Co-oxidantChloranilEffective for vulnerable primary amino groupsRequires organic solvents, generates chlorinated byproducts google.comuclan.ac.uk

Functionalization and Structural Modification Approaches for this compound

Functionalization is key to tailoring the properties of a dye, including its color, solubility, and fastness. For an acid dye like this compound, the most crucial functionalization is the introduction of sulfonic acid groups. sci-hub.stbritannica.com

Sulfonation: This process dramatically increases the water solubility of the triphenylmethane structure. britannica.com The degree of sulfonation can be controlled by the reaction conditions, such as the concentration of oleum and the temperature, to achieve the desired solubility characteristics. google.com Highly sulfonated dyes are particularly valued for applications like writing inks due to their high solubility and stability in aqueous solutions. google.com

Beyond sulfonation, other structural modifications can be implemented to fine-tune the dye's properties:

Modification of Amino Groups: The nature of the N-substituents on the aryl rings influences the dye's color and lightfastness. Replacing N-methyl groups with N-ethyl or N-benzylsulfonate groups can alter the absorption spectrum and improve stability. google.com The introduction of cyanoethyl groups has also been shown to increase lightfastness. sci-hub.st

Ring Substitution: Introducing substituents such as alkyl, alkoxy, or halogen atoms onto the phenyl rings can shift the color and modify the electronic properties of the chromophore. sci-hub.st

Counter-ion Exchange: For specialized applications, modifying the counter-ion associated with the anionic sulfonate groups can enhance properties like thermal stability and photo-stability. researchgate.net

Dimerization: Creating dimeric triphenylmethane structures is an advanced strategy to enhance the rigidity of the molecule, which can lead to superior molar extinction coefficients and improved stability. researchgate.net

Table 3: Effect of Functional Groups on Triphenylmethane Dye Properties

Functional Group/ModificationPurposeEffect on Properties
Sulfonic Acid (-SO₃H) Impart water solubilityDefines the compound as an "acid dye"; high solubility in water britannica.com
N-Alkyl Groups (e.g., -CH₃, -C₂H₅) Color tuningInfluences the electron-donating character of the nitrogen, shifting the λmax and thus the color sci-hub.st
N-Cyanoethyl Groups Improve stabilityIncreases lightfastness sci-hub.st
Aryl Ring Substituents (e.g., -CH₃, -Cl) Color and property modulationAlters the electronic structure of the chromophore, fine-tuning the hue sci-hub.st
Counter-ion Modification Enhance stabilityCan improve thermal and photo-stability for high-performance applications researchgate.net

Green Chemistry Principles in this compound Synthetic Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of triphenylmethane dyes, traditionally reliant on harsh reagents, offers significant opportunities for greener design. nih.gov

Key areas for the application of green chemistry principles include:

Use of Safer Oxidants: The most impactful green modification is the replacement of toxic heavy metal oxidants like lead dioxide and sodium dichromate with cleaner alternatives. Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. nih.gov

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems reduces waste generation significantly. The use of efficient catalysts like the CuO/silicotungstic acid system allows for high product yields with minimal waste. nih.gov

Benign Solvents: Traditional syntheses often employ organic solvents like monochlorobenzene. google.com Conducting reactions in water, where possible, dramatically improves the environmental profile of the process, as demonstrated in the water-phase synthesis of Acid Blue 7. nih.gov

Alternative Energy Sources: The use of methods like oxidative electrolysis to convert the leuco base to the dye presents an alternative to chemical oxidants, potentially reducing the chemical waste stream. sci-hub.st

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

Process StepTraditional MethodGreen Chemistry ApproachEnvironmental Benefit
Oxidation Stoichiometric PbO₂, MnO₂, or Na₂Cr₂O₇ sci-hub.stCatalytic oxidation using H₂O₂ nih.govElimination of toxic heavy metal waste; water as the only byproduct.
Solvent Organic solvents (e.g., monochlorobenzene, nitrobenzene) google.comWater nih.govReduces volatile organic compound (VOC) emissions; improves process safety.
Catalysis Often relies on stoichiometric reagentsUse of reusable, highly efficient catalysts (e.g., polyoxometalates) nih.govReduces waste, increases atom economy.
Waste Generation of metal salts and organic byproducts google.comMinimal waste, primarily waterReduces environmental impact and disposal costs.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Basacid Blue Nb755

High-Resolution Mass Spectrometry for Structural Elucidation of Basacid Blue NB755 Variants

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of organic molecules like this compound. The technique's ability to provide high-resolution and high-accuracy mass measurements allows for the unambiguous determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), HRMS can reveal detailed structural information through the analysis of fragmentation patterns.

In the analysis of triarylmethane dyes such as this compound, techniques like electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the dye molecules. Subsequent analysis in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, can yield a detailed mass spectrum. The fragmentation of the parent ion can provide valuable insights into the dye's structure, including the identification of substituent groups and their positions on the aromatic rings. For instance, the fragmentation of related triarylmethane dyes has been shown to proceed through specific pathways that allow for the differentiation of isomers. researchgate.net

A key application of HRMS in the context of this compound is the identification and characterization of variants and impurities. These may include isomers, by-products from the synthesis process, or degradation products. The high resolving power of the instrument allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for the analysis of complex mixtures. researchgate.netiaph.es

Table 1: Illustrative HRMS Data for a Triarylmethane Dye

ParameterValue
Ionization ModeNegative ESI
Mass AnalyzerOrbitrap
Measured m/z798.1234
Calculated m/z (for C₃₇H₂₇N₃Na₂O₉S₃)798.1256
Mass Error (ppm)-2.76
Fragmentation Ions (MS/MS)[M-Na]⁻, [M-SO₃]⁻, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure, connectivity, and conformation. For a complex molecule like this compound, both ¹H and ¹³C NMR spectroscopy are valuable. uclan.ac.uk

¹H NMR spectroscopy can be used to identify the different types of protons present in the molecule and their relative numbers. The chemical shifts of the aromatic protons can provide information about the substitution pattern on the phenyl rings. Coupling patterns between adjacent protons can help to establish the connectivity of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. The study of related triarylmethane dyes has shown that NMR can be used to investigate the electronic effects of substituents on the aromatic rings. uclan.ac.uk

Conformational analysis of this compound can also be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional GroupExpected Chemical Shift Range (ppm)
Aromatic C-H110 - 130
Aromatic C-N140 - 150
Aromatic C-S130 - 140
Central Quaternary Carbon160 - 170

Vibrational Spectroscopy (FTIR, Raman) in this compound Research for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and can provide a wealth of information about the functional groups present in this compound. cnr.it

FTIR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of Acid Blue 93 is available and can be used for identification. chemicalbook.com An FTIR spectrum of a related acid blue dye shows characteristic absorption bands for various functional groups. For example, the stretching vibrations of the S=O bonds in the sulfonate groups would be expected to appear in the region of 1000-1250 cm⁻¹. The C-N stretching vibrations of the aromatic amine groups would also give rise to characteristic bands. researchgate.netresearchgate.net

Table 3: Illustrative Vibrational Band Assignments for a Sulfonated Triarylmethane Dye

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~1600Aromatic C=C stretching
~1350C-N stretching
~1180Asymmetric SO₃⁻ stretching
~1040Symmetric SO₃⁻ stretching

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For a non-volatile and thermally labile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment and analysis. scribd.comsielc.comnajah.edu

Reversed-phase HPLC with a C18 column is a common approach for the separation of dyes. chromatographyonline.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a pH modifier is typically used. Detection is often performed using a UV-Vis detector, as triarylmethane dyes have strong absorbance in the visible region of the electromagnetic spectrum. The use of Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times and improved resolution. waters.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. However, GC-MS can be a valuable tool for the analysis of more volatile intermediates or degradation products that may be present in a sample. doi.orgresearchgate.netrestek.comresearchgate.netuni.edu

Table 4: Typical HPLC Parameters for Triarylmethane Dye Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV-Vis at 590 nm
Injection Volume20 µL

X-ray Diffraction Studies of this compound Crystal Structures and Polymorphs

Theoretical and Computational Chemistry of Basacid Blue Nb755

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Basacid Blue NB755

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular geometry, energy levels, charge distribution, and spectroscopic parameters. These calculations are fundamental to understanding a molecule's reactivity and how it might interact with other substances. For a dye like this compound, DFT could theoretically be employed to study its frontier molecular orbitals (HOMO and LUMO), which are indicative of its potential for chemical reactions, and to understand the distribution of electron density that contributes to its color and interactions with materials. However, due to the unavailability of the chemical structure, specific DFT studies on this compound are not detailed in the public domain. While DFT is applied to various organic molecules and dyes, its direct application to this compound requires knowledge of its precise atomic arrangement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (excluding biological activity)

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational methods, often based on quantum mechanics like DFT or time-dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as UV-Vis absorption and emission spectra. These predictions are valuable for understanding the color of a dye and how it interacts with light. For this compound, computational spectroscopy could theoretically predict its absorption maxima and spectral shape, providing a theoretical basis for its blue color. Such calculations require the precise molecular structure and can help in understanding how structural modifications might affect the observed color. However, the proprietary nature of the chemical structure of this compound prevents the public reporting of specific computational predictions of its spectroscopic properties.

Compound Names and PubChem CIDs

Mechanisms of Interaction in Abiotic and Non Biological Systems

Adsorption and Desorption Kinetics and Thermodynamics of Basacid Blue NB755 on Diverse Substrates

Photophysical and Photochemical Mechanisms of this compound Degradation in Abiotic Environments

Photophysical and photochemical processes can play a significant role in the degradation of dyes in abiotic environments, particularly when exposed to sunlight or artificial light sources. Photophysical processes involve the absorption and emission of light energy, while photochemical processes lead to chemical transformations of the dye molecule initiated by light absorption. These mechanisms can involve direct photolysis or indirect degradation mediated by photosensitizers or reactive species generated under illumination. While the photodegradation of various organic pollutants and dyes has been investigated, specific detailed studies on the photophysical and photochemical mechanisms of this compound degradation in abiotic environments were not found in the conducted searches. Consequently, a detailed description of these mechanisms and associated research findings for this compound cannot be presented.

Electrochemical Behavior and Redox Mechanisms of this compound

Electrochemical processes, including oxidation and reduction reactions, can influence the stability and transformation of chemical compounds in various systems. The electrochemical behavior of a dye can provide information about its redox potential and its susceptibility to electrochemical degradation or transformation. Studies in this area often involve techniques such as cyclic voltammetry to investigate the redox properties of the compound. Despite the relevance of electrochemical behavior in understanding the environmental fate and potential treatment methods for dyes, specific information detailing the electrochemical behavior and redox mechanisms of this compound was not identified in the consulted public scientific literature.

Advanced Applications in Materials Science and Environmental Engineering

Basacid Blue NB755 in Functional Coatings and Smart Materials Development

This compound has been identified as a colorant used in paints and coatings ontosight.aigoogle.com.na. Its incorporation into functional coatings could potentially impart specific optical properties or serve as a visual indicator. While the available information confirms its use in these materials, detailed research findings on its performance, such as its impact on coating durability, lightfastness in specific advanced applications, or its role in the development of "smart" functionalities (e.g., thermochromic or photochromic responses), are not extensively documented in the reviewed literature. Its stability and interaction with various coating formulations would be critical factors in such applications.

Integration of this compound in Polymer Matrix Composites: Performance and Stability Studies

The use of this compound as a colorant in plastics has been noted ontosight.ai. Integrating dyes into polymer matrix composites can influence their aesthetic appearance and potentially affect their mechanical and thermal properties, as well as their long-term stability under various environmental conditions. However, specific studies detailing the performance and stability of polymer matrix composites explicitly incorporating this compound, including data on dispersion, compatibility with different polymer matrices, leaching resistance, or the impact on composite strength and degradation, were not found in the conducted searches. Research in this area would be necessary to understand its full potential and limitations in composite materials.

Utilization of this compound in Optical and Optoelectronic Devices

No specific information or research findings regarding the utilization of this compound in optical or optoelectronic devices were identified in the reviewed literature. While many organic dyes possess optical properties that make them suitable for such applications (e.g., in displays, sensors, or solar cells), there is no readily available data to suggest that this compound has been explored for these purposes. Further research into its absorption and emission spectra, photostability, and electrical properties within relevant device architectures would be required to assess its potential in this field.

Application of this compound in Water Treatment Processes for Organic Pollutant Removal

This compound's presence and behavior in aquatic environments have been a subject of study, particularly concerning its potential ecological impact. Research indicates that this compound can be acutely toxic to aquatic organisms, such as juvenile Pacific Northwest salmonids, especially when present in mixtures with certain herbicides canada.cacanada.cadeepdyve.comthegoodscentscompany.comcanada.canih.govterrazul.orgmamacoca.orgoregonstate.eduoieau.frcollectionscanada.gc.caepa.govregulations.govblm.gov.

The fate of triarylmethane dyes, the class to which this compound is related, in the environment suggests they can persist in water, sediment, and soil canada.ca. These substances, being charged at environmentally relevant pH levels, tend to sorb to dissolved and suspended solids canada.ca. While one source suggests expected removal by water treatment systems canada.ca, another indicates that conventional activated sludge and chemical precipitation methods showed variable and often low removal efficiencies (< 25%) for anionic acid dyes, suggesting that physiochemical processes might be more suitable for dye removal from wastewater usda.gov.

Environmental Fate, Transport, and Ecotoxicological Implications

Environmental Transport and Distribution Pathways of Basacid Blue NB755 in Aquatic and Terrestrial Ecosystems

This compound can be released into both aquatic and terrestrial environments, particularly through its use as a marker dye in aerial and ground herbicide applications publications.gc.cacanada.cacanada.ca. As a water-soluble dye usda.gov, it readily dissolves and disperses in aquatic environments cloudfront.net. In aquatic systems, substances like this compound that are charged at environmentally relevant pH levels tend to sorb to dissolved and suspended solids canada.cacanada.ca. This sorption can influence their transport, potentially leading to their movement within the water column or settling into bed sediment canada.cacanada.ca. Releases to terrestrial environments are also possible canada.cacanada.ca.

Biodegradation and Biotransformation Pathways of this compound in Environmental Matrices

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis) of this compound in Natural Waters

Specific data on the abiotic degradation mechanisms, such as photolysis and hydrolysis, of this compound in natural waters were not found in the reviewed sources. While these processes are relevant for the environmental fate of many chemicals, their specific rates and pathways for this compound were not detailed in the provided information.

Ecotoxicological Assessments of this compound on Aquatic Organisms and Terrestrial Flora (excluding human/mammalian toxicology)

Ecotoxicological studies have investigated the effects of this compound, particularly on aquatic organisms. This compound, a triphenylmethane (B1682552) dye, has been found to be toxic to salmonids, especially in naturally soft water publications.gc.cadfo-mpo.gc.ca. Acute toxicity tests have been conducted on juvenile Pacific Northwest salmonids exposed to this compound and its mixtures with formulated products of herbicides such as 2,4-D, glyphosate, and triclopyr (B129103) publications.gc.cadfo-mpo.gc.cacanada.cacanada.cacloudfront.netusda.govoregonstate.eduuic.eduresearchgate.netpublications.gc.caarmy.milregulations.govepa.govnih.gov.

Studies on related triarylmethane dyes indicate the potential for these substances to cause adverse effects in aquatic organisms at low concentrations canada.cacanada.ca. While the provided sources highlight aquatic toxicity, detailed ecotoxicological assessments specifically on terrestrial flora were not available.

Advanced Remediation and Treatment Technologies for this compound Contamination in Water and Soil

Specific advanced remediation and treatment technologies explicitly designed for this compound contamination in water and soil were not detailed in the consulted literature. General wastewater treatment technologies are mentioned in the context of industrial releases of triarylmethane dyes, but specific methods for the removal or degradation of this compound were not described canada.ca.

Emerging Research Directions and Future Perspectives

Nanotechnology Integration in Basacid Blue NB755 Research for Enhanced Functionality

Interdisciplinary Approaches in this compound Research

Addressing the complexities surrounding this compound necessitates interdisciplinary collaboration. Research into its environmental fate and effects, for example, involves chemistry, environmental science, and toxicology forestecologynetwork.orguic.edu. Developing sustainable synthesis methods would require expertise in organic chemistry and chemical engineering, potentially integrating principles of green chemistry. Exploring novel applications, such as integration with nanotechnology, would involve materials science and engineering. Furthermore, understanding the socio-economic aspects of its use in industries like agriculture and textiles could involve social scientists and economists. Interdisciplinary studies can provide a holistic understanding of the compound's lifecycle and facilitate the development of more responsible production and usage strategies.

Unresolved Questions and Future Academic Inquiry on this compound

Several unresolved questions regarding this compound warrant future academic inquiry. The exact chemical structure, being proprietary, limits detailed scientific investigation into its fundamental properties and potential interactions ontosight.ai. Research is needed to better understand its degradation pathways in various environmental matrices and the toxicity of any resulting byproducts forestecologynetwork.orguic.edu. Investigating long-term environmental impacts and potential bioaccumulation in different organisms are also crucial areas for future study forestecologynetwork.orguic.edu. From an application perspective, further research could explore alternative, less toxic dyes with similar performance characteristics or develop efficient methods for the removal of this compound from wastewater streams. The development of standardized analytical methods for detecting and quantifying this compound in complex samples would also be beneficial for environmental monitoring and research.

Q & A

What are the critical parameters to consider when designing ecotoxicological experiments to assess the acute toxicity of Basacid Blue NB755 on aquatic organisms?

Methodological Answer:

  • Test Organisms : Use species with ecological relevance (e.g., juvenile Pacific salmonids, rainbow trout) and standardized life stages to ensure comparability .
  • Exposure Conditions : Control water chemistry (e.g., pH, hardness, temperature) as toxicity varies with dilution water type .
  • Mixture Interactions : Include co-exposure scenarios with herbicides (e.g., glyphosate, 2,4-D) to mimic environmental conditions .
  • Endpoints : Measure LC50 values at 96 hours and observe sublethal effects (e.g., behavioral changes, gill damage) .
  • Data Reporting : Document water quality parameters, exposure duration, and mortality rates rigorously to enable reproducibility .

How can researchers resolve contradictions in toxicity data between studies investigating this compound’s environmental impact?

Methodological Answer:

  • Comparative Analysis : Scrutinize experimental variables (e.g., water type, species sensitivity, exposure concentrations) across studies. For example, toxicity in soft water may differ from hard water .
  • Statistical Reconciliation : Apply meta-analytical tools to normalize data (e.g., adjusting for differences in dilution protocols or measurement techniques) .
  • Source Evaluation : Prioritize studies adhering to OECD or EPA guidelines for ecotoxicity testing to minimize methodological variability .

What methodologies are recommended for analyzing interaction effects of this compound when mixed with herbicides?

Methodological Answer:

  • Concentration-Response Curves : Use isobolographic analysis to distinguish additive, synergistic, or antagonistic effects in mixtures with glyphosate or 2,4-D .
  • Chemical Characterization : Employ HPLC or spectrophotometry to quantify this compound stability in formulations .
  • Toxicokinetic Modeling : Integrate data on bioaccumulation and metabolic pathways to predict combined toxicity .

What are the best practices for ensuring reproducibility in experimental studies involving this compound?

Methodological Answer:

  • Detailed Protocols : Publish full experimental conditions in supplementary materials, including dye purity, solvent type, and mixing ratios .
  • Reference Standards : Use certified analytical standards for this compound and validate purity via NMR or mass spectrometry .
  • Independent Replication : Encourage third-party validation of toxicity data through open-access datasets .

How should researchers approach the identification of this compound in complex mixtures using spectroscopic or chromatographic techniques?

Methodological Answer:

  • Chromatographic Separation : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water mobile phase) for baseline resolution from co-formulants like surfactants .
  • Spectral Libraries : Cross-reference UV-Vis absorption peaks (e.g., λmax ~600–650 nm) and mass spectra with databases like PubChem or NIST .
  • Matrix Interference Checks : Conduct spike-and-recovery tests in environmental samples to confirm detection limits .

What statistical methods are appropriate for interpreting dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Probit Analysis : Calculate LC50 values using maximum likelihood estimation, accounting for censored data (e.g., partial mortality) .
  • Nonlinear Regression : Fit sigmoidal curves to assess thresholds for sublethal effects .
  • Uncertainty Quantification : Report 95% confidence intervals and use bootstrapping to validate model robustness .

What parameters are essential when documenting experimental conditions for meta-analysis of this compound ecotoxicity?

Methodological Answer:
Include:

  • Physicochemical Data : Water temperature, dissolved oxygen, pH, and conductivity .
  • Exposure Regimes : Static vs. flow-through systems, duration, and renewal rates .
  • Biological Metrics : Species strain, age, acclimation period, and feeding status .
  • Data Availability : Share raw datasets in repositories like Dryad or Figshare .

How can systematic reviews of this compound literature identify research gaps in environmental fate studies?

Methodological Answer:

  • Keyword Mining : Use SciFinder-n or Web of Science to track publications on degradation pathways, photolysis, or biodegradation .
  • Critical Appraisal : Apply PRISMA guidelines to evaluate study quality, focusing on under-researched areas (e.g., sediment toxicity, chronic exposure) .
  • Trend Analysis : Map temporal shifts in research focus using bibliometric tools like VOSviewer .

What strategies validate the purity and stability of this compound in long-term ecotoxicological assays?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying pH, light, and temperature conditions .
  • Analytical Verification : Periodically test stock solutions via TLC or HPLC to detect decomposition products .
  • Storage Protocols : Store in amber glass at –20°C under inert gas to prevent oxidation .

How can computational modeling predict the bioaccumulation potential of this compound in aquatic food chains?

Methodological Answer:

  • QSAR Models : Estimate log Kow and bioconcentration factors (BCF) using software like EPI Suite .
  • Trophic Transfer Simulations : Integrate toxicity data with food web models (e.g., AQUATOX) to assess biomagnification risks .
  • Sensitivity Analysis : Identify critical parameters (e.g., metabolic rate, lipid content) driving uncertainty in predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.